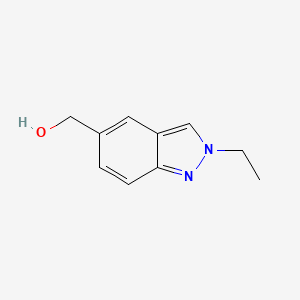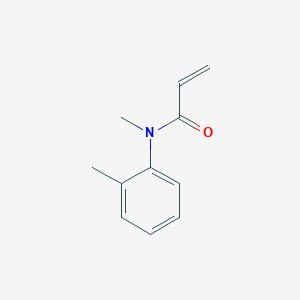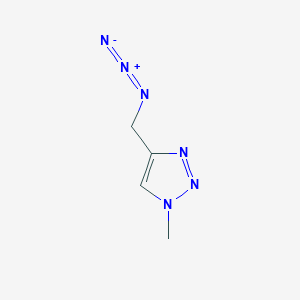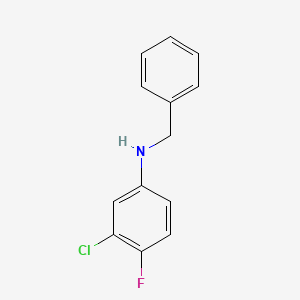
methyl 6-methyl-3-(triazol-2-yl)pyridine-2-carboxylate
描述
Methyl 6-methyl-3-(2H-1,2,3-triazol-2-yl)-2-pyridinecarboxylate is a heterocyclic compound that has garnered interest due to its unique structural features and potential applications in various fields. This compound contains a pyridine ring substituted with a triazole moiety and a carboxylate ester group, making it a versatile molecule for chemical synthesis and biological studies.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of methyl 6-methyl-3-(triazol-2-yl)pyridine-2-carboxylate typically involves the following steps:
Formation of the Pyridine Ring: The pyridine ring can be synthesized through various methods, including the Hantzsch pyridine synthesis, which involves the condensation of β-keto esters, aldehydes, and ammonia.
Introduction of the Triazole Moiety: The triazole ring can be introduced via a Huisgen 1,3-dipolar cycloaddition reaction between an azide and an alkyne. This reaction is often catalyzed by copper(I) salts.
Esterification: The carboxylate ester group is typically introduced through esterification reactions using methanol and an acid catalyst.
Industrial Production Methods
Industrial production of this compound may involve optimizing the above synthetic routes for large-scale synthesis. This includes using continuous flow reactors for the Huisgen cycloaddition and employing efficient purification techniques such as crystallization and chromatography.
化学反应分析
Types of Reactions
Methyl 6-methyl-3-(2H-1,2,3-triazol-2-yl)-2-pyridinecarboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the ester group to an alcohol.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution; nucleophiles like amines for nucleophilic substitution.
Major Products
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols.
Substitution: Halogenated derivatives, amine-substituted derivatives.
科学研究应用
Methyl 6-methyl-3-(2H-1,2,3-triazol-2-yl)-2-pyridinecarboxylate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly as a scaffold for designing enzyme inhibitors.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
作用机制
The mechanism of action of methyl 6-methyl-3-(triazol-2-yl)pyridine-2-carboxylate involves its interaction with specific molecular targets. The triazole moiety can coordinate with metal ions, making it useful in enzyme inhibition studies. The compound can also interact with nucleic acids and proteins, affecting their function and leading to potential therapeutic effects.
相似化合物的比较
Similar Compounds
6-Methyl-3-(2H-1,2,3-triazol-2-yl)picolinonitrile: Similar structure but with a nitrile group instead of a carboxylate ester.
3-(2H-1,2,3-Triazol-2-yl)pyridine: Lacks the methyl and ester groups, making it less complex.
Methyl 3-(2H-1,2,3-triazol-2-yl)-2-pyridinecarboxylate: Similar but without the additional methyl group on the pyridine ring.
Uniqueness
Methyl 6-methyl-3-(2H-1,2,3-triazol-2-yl)-2-pyridinecarboxylate is unique due to its combination of a triazole ring, a pyridine ring, and a carboxylate ester group. This combination provides a versatile scaffold for chemical modifications and potential biological activity, making it a valuable compound for research and development.
属性
分子式 |
C10H10N4O2 |
|---|---|
分子量 |
218.21 g/mol |
IUPAC 名称 |
methyl 6-methyl-3-(triazol-2-yl)pyridine-2-carboxylate |
InChI |
InChI=1S/C10H10N4O2/c1-7-3-4-8(14-11-5-6-12-14)9(13-7)10(15)16-2/h3-6H,1-2H3 |
InChI 键 |
NUZZXNSRIHUVIS-UHFFFAOYSA-N |
规范 SMILES |
CC1=NC(=C(C=C1)N2N=CC=N2)C(=O)OC |
产品来源 |
United States |
Synthesis routes and methods
Procedure details








体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

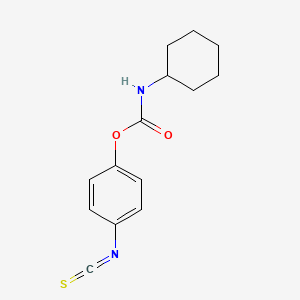

![1-[5-(1,1-Difluoro-ethyl)-furan-2-ylmethyl]-1H-pyrazol-4-ylamine](/img/structure/B8454328.png)

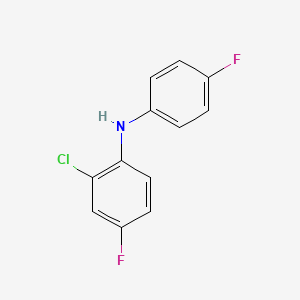
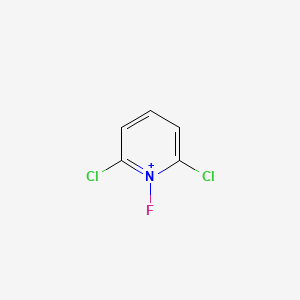
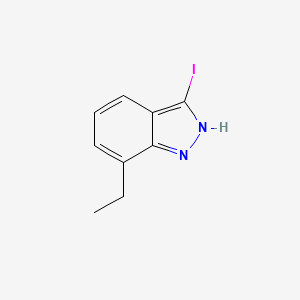
![2-chloro-N-ethyl-4-iodofuro[2,3-c]pyridin-7-amine](/img/structure/B8454362.png)
